molecular formula C17H19N3O2 B2692792 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 2097922-78-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Número de catálogo B2692792
Número CAS: 2097922-78-4
Peso molecular: 297.358
Clave InChI: SKUAEHZXCMOPDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Pfizer and is currently being developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mecanismo De Acción

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves the inhibition of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis. By inhibiting JAK enzymes, this compound can reduce the activity of these cytokines and thus reduce inflammation and joint damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. This compound has also been shown to be effective in reducing the severity of psoriasis in animal models. In addition, this compound has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide in lab experiments is its specificity for JAK enzymes. This compound has been shown to selectively inhibit JAK enzymes without affecting other signaling pathways, which makes it a valuable tool for studying the role of JAK enzymes in autoimmune diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide. One possible direction is the development of more selective inhibitors of JAK enzymes. Another direction is the study of the long-term effects of this compound on autoimmune diseases. Finally, the potential use of this compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease should be explored.

Métodos De Síntesis

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves several steps. The starting material is 4-chloro-3-nitropyridine, which is reacted with cyclopropylamine to form 4-chloro-3-nitropyridin-2-ylcyclopropanamine. This intermediate is then reduced with palladium on carbon to form 3-amino-4-chloropyridine-2-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with benzyl chloroformate and triethylamine to form this compound.

Aplicaciones Científicas De Investigación

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which plays a crucial role in the signaling pathways of cytokines involved in the pathogenesis of these diseases. This compound has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis.

Propiedades

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(12-13-4-2-1-3-5-13)18-10-11-20-17(22)9-8-15(19-20)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUAEHZXCMOPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.